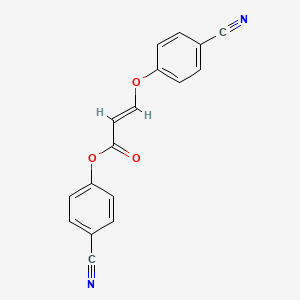

(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

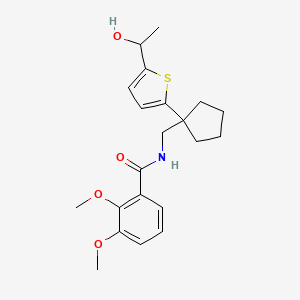

“(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” is a chemical compound with the molecular formula C17H10N2O3 . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of “this compound” involves several steps, including the use of 4-Cyanophenylboronic acid as a reactant . The synthesis process also involves various types of chemical reactions, including Palladium-catalyzed Suzuki-Miyaura cross-coupling in water .

Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C17H10N2O3 . The structure includes a cyanophenoxy group, an acrylic acid group, and a cyanophenyl ester group .

Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For example, it can participate in Palladium-catalyzed Suzuki-Miyaura cross-coupling in water . Other potential reactions include Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 441.5 g/mol . It has a complexity of 644 and a topological polar surface area of 76.4 Ų . It has no hydrogen bond donors but has five hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Synthesis and Polymerization:

- This compound has been explored in the synthesis and characterization of aromatic-aliphatic acrylic monomers and polymers. These polymers exhibit increased thermostability and improved behavior as pressure-sensitive adhesives (Bicu & Mustaţǎ, 2002).

Applications in Dye and Pigment Industry:

- It has applications in the dye and pigment industry, particularly in the synthesis of azo-ester compounds used in dyes (Kocaokutgen, Gür, Soylu, & Lönnecke, 2005).

Optoelectronic Properties:

- The compound has been studied for its structural, optoelectronic, and thermodynamic properties, indicating its potential as a nonlinear optical material (Fonkem, Ejuh, Nya, Kamsi, & Ndjaka, 2019).

Liquid Crystalline Properties:

- Its derivatives are used in the preparation of liquid crystalline polymers, displaying mesophase properties and potential applications in materials science (Sainath, Rao, & Reddy, 2000).

Synthesis of Corrosion Inhibitors:

- Research has been conducted on acrylamide derivatives of this compound for their effectiveness as corrosion inhibitors in acidic solutions, relevant in materials engineering and industrial applications (Abu-Rayyan et al., 2022).

Antitumor and Apoptotic Activity:

- Certain derivatives of this compound have been investigated for their potent antitumor and apoptotic activities in various human tumor cells, suggesting their potential in cancer research (Cincinelli et al., 2003).

Development of Novel Polymers:

- The compound is used in the development of innovative polymers with specific properties such as high resistance to chemical and environmental attack, useful in the manufacturing of industrial coatings and other applications (Bauer, 2003).

Antioxidant Synthesis:

- It has been utilized in the green synthesis of new antioxidants, highlighting its role in developing environmentally friendly chemical processes (Guo, Tong, Xin, Yu, & Ning, 2020).

Propiedades

IUPAC Name |

(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c18-11-13-1-5-15(6-2-13)21-10-9-17(20)22-16-7-3-14(12-19)4-8-16/h1-10H/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWAOHKBPATVME-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC=CC(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)O/C=C/C(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2408740.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2408743.png)

![(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2408747.png)

![[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid](/img/structure/B2408749.png)

![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2408753.png)

![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)

![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)